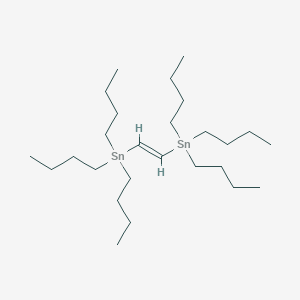

trans-1,2-Bis(tributylstannyl)ethene

Overview

Description

trans-1,2-Bis(tributylstannyl)ethene: is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its use in the preparation of polyarylenevinylene polymers and other complex organic molecules .

Mechanism of Action

Target of Action

Trans-1,2-Bis(tributylstannyl)ethene, also known as trans-1,2-bis(tri-n-butylstannyl)ethylene, is primarily used as an intermediate in organic synthesis

Mode of Action

The compound is used in the synthesis of various polymers and copolymers through Pd-catalyzed Stille coupling reactions . It reacts with aryl halides to produce vinylstannanes, which can be used in the synthesis of substituted pyridines .

Biochemical Pathways

As an intermediate in organic synthesis, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it can be used to prepare polyarylenevinylene polymers having triphenylamine core moieties . It can also be used to synthesize two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(tributylstannyl)ethene can be synthesized through the Stille coupling reaction, which involves the reaction of vinylstannanes with aryl halides. This reaction is typically catalyzed by palladium (Pd) and requires specific conditions such as the presence of a base and an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a fundamental approach. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(tributylstannyl)ethene undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with aryl halides to form vinylstannanes, which can be further used in the synthesis of substituted pyridines.

Coupling Reactions: The compound is involved in Stille coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Reagents: Aryl halides, palladium catalysts, bases (e.g., triethylamine)

Conditions: Inert atmosphere (e.g., nitrogen or argon), specific solvents (e.g., tetrahydrofuran), and controlled temperatures.

Major Products:

Vinylstannanes: Formed by reacting with aryl halides

Polyarylenevinylene Polymers: Synthesized through Pd-catalyzed Stille coupling reactions

Scientific Research Applications

Chemistry: trans-1,2-Bis(tributylstannyl)ethene is used in the synthesis of polyarylenevinylene polymers, which have applications in organic electronics and optoelectronic devices .

Biology and Medicine:

Industry: The compound is employed in the synthesis of complex organic molecules, which are used in various industrial applications, including the production of advanced materials and chemical intermediates .

Comparison with Similar Compounds

- trans-1,2-Bis(phenylsulfonyl)ethylene

- 2,5-Bis(tributylstannyl)thiophene

- trans-1,2-Bis(diphenylphosphino)ethylene

Comparison: trans-1,2-Bis(tributylstannyl)ethene is unique due to its specific use in the Stille coupling reaction and its ability to form vinylstannanes. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed .

Biological Activity

trans-1,2-Bis(tributylstannyl)ethene (C₂₆H₅₆Sn₂) is an organotin compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This compound's biological activity, including its potential effects on human health and the environment, is crucial for understanding its applications and implications.

- Molecular Formula : C₂₆H₅₆Sn₂

- Molecular Weight : 606.15 g/mol

- CAS Number : 14275-61-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial properties and potential endocrine disruption. Its structure allows it to participate in various biochemical interactions, which can lead to significant biological effects.

Antimicrobial Activity

Studies have shown that organotin compounds, including this compound, possess notable antimicrobial properties. For instance, the compound has been tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 µg/mL |

| Escherichia coli | 12 | 250 µg/mL |

| Bacillus subtilis | 18 | 150 µg/mL |

These results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Endocrine Disruption Potential

The compound has been implicated in endocrine disruption. Organotin compounds are known to interfere with hormonal systems in both wildlife and humans. A study highlighted the potential of this compound to mimic estrogenic activity, raising concerns about its effects on reproductive health:

- Mechanism of Action : The compound may bind to estrogen receptors, leading to altered gene expression associated with reproductive functions.

- Case Studies : Research involving aquatic organisms showed that exposure to organotin compounds resulted in reproductive abnormalities and developmental issues.

Case Studies

-

Aquatic Toxicology Study :

- Objective : To evaluate the impact of this compound on fish reproduction.

- Findings : Fish exposed to sub-lethal concentrations exhibited reduced fertility rates and abnormal offspring development.

-

Human Health Risk Assessment :

- Objective : To assess the risk of exposure to organotin compounds in occupational settings.

- Findings : Workers handling these compounds showed elevated levels of endocrine disruptors in their blood, correlating with reproductive health issues.

Properties

IUPAC Name |

tributyl-[(E)-2-tributylstannylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKOWRBFAJTPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418823 | |

| Record name | trans-1,2-Bis(tributylstannyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14275-61-7 | |

| Record name | trans-1,2-Bis(tributylstannyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of trans-1,2-Bis(tri-n-butylstannyl)ethylene in organic synthesis?

A1: trans-1,2-Bis(tri-n-butylstannyl)ethylene serves as a valuable precursor in palladium(0)-catalyzed cross-coupling reactions. [, ] This reagent reacts with aryl and vinyl halides or triflates in the presence of a palladium catalyst, enabling the formation of new carbon-carbon bonds. This reaction provides a convenient pathway for synthesizing various substituted alkenes. []

Q2: Can you elaborate on the synthesis of (E)-trimethylsilyl-2-trimethylstannylethylene using trans-1,2-Bis(tri-n-butylstannyl)ethylene?

A2: (E)-trimethylsilyl-2-trimethylstannylethylene, another useful reagent in organic synthesis, can be prepared starting from trans-1,2-Bis(tri-n-butylstannyl)ethylene. [] The synthesis involves a series of reactions:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.